Cas no 58562-33-7 (4-Methoxy Estrone)

4-Methoxy Estrone is a methoxylated derivative of estrone, a naturally occurring estrogen steroid hormone. This compound is characterized by the addition of a methoxy group at the 4-position of the aromatic A-ring, which modifies its biochemical properties compared to the parent molecule. It is primarily utilized in research settings to study estrogen receptor interactions, metabolic pathways, and structure-activity relationships of steroid derivatives. The methoxy substitution enhances its stability and alters its binding affinity, making it a valuable tool for investigating estrogenic activity and potential pharmacological applications. Its well-defined structure and purity are critical for reproducible experimental outcomes in endocrinology and medicinal chemistry studies.
4-Methoxy Estrone structure
4-Methoxy Estrone structure
Product name:4-Methoxy Estrone
CAS No:58562-33-7
MF:C19H24O3
Molecular Weight:300.39206
CID:375184
PubChem ID:194066

4-Methoxy Estrone 化学的及び物理的性質

名前と識別子

    • Estra-1,3,5(10)-trien-17-one,3-hydroxy-4-methoxy-
    • 4-Methoxy Estrone
    • 4-Hydroxyestrone-4-methyl ether
    • 4-methoxy-E1
    • (8R,9S,13S,14S)-3-HYDROXY-4-METHOXY-13-METHYL-7,8,9,11,12,14,15,16-OCTAHYDRO-6H-CYCLOPENTA(A)PHENANTHREN-17-ONE
    • PD164111
    • 3-hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one
    • CHEBI:136972
    • CHEMBL1627349
    • NS00116153
    • 3-hydroxy-4-methoxy-estra-1,3,5(10)-trien-17-one
    • (3AS,3BR,9BS,11AS)-7-HYDROXY-6-METHOXY-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA(A)PHENANTHREN-1-ONE
    • Estra-1,3,5(10)-trien-17-one, 3-hydroxy-4-methoxy-
    • 4-MeOE1
    • ESTRONE, 4-METHOXY-
    • Q26998375
    • DTXSID40904316
    • UNII-EX27GM9MHY
    • 4-Methoxy-[13C,2H3]-estrone
    • 4-Methoxyestrone
    • AKOS030240734
    • EX27GM9MHY
    • SCHEMBL3756646
    • (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
    • 58562-33-7
    • 4-OMeE1
    • 4-MeE1
    • Estra-1,3,5(10)-trien-17-one, 3-hydroxy-4-methoxy-; Estrone, 4-methoxy- (6CI); 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one; 4-Methoxyestrone
    • DTXCID801333474
    • インチ: InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
    • InChIKey: PUEXVLNGOBYUEW-BFDPJXHCSA-N
    • SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O

計算された属性

  • 精确分子量: 304.19500
  • 同位素质量: 300.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 462
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • PSA: 46.53000
  • LogP: 3.82600

4-Methoxy Estrone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M226135-1mg
4-Methoxy Estrone
58562-33-7
1mg
$ 82.00 2023-09-07
TRC
M226135-5mg
4-Methoxy Estrone
58562-33-7
5mg
$ 187.00 2023-09-07
TargetMol Chemicals
T9455-5mg
4-hydroxyestrone-4-methyl ether
58562-33-7
5mg
¥ 3640 2024-07-20
TRC
M226135-25mg
4-Methoxy Estrone
58562-33-7
25mg
$ 586.00 2023-04-15
TRC
M226135-2mg
4-Methoxy Estrone
58562-33-7
2mg
$ 111.00 2023-04-15
TargetMol Chemicals
T9455-1 mg
4-hydroxyestrone-4-methyl ether
58562-33-7 98%
1mg
¥ 1,920 2023-07-11
1PlusChem
1P00EE5K-5mg
4-hydroxyestrone-4-methyl ether
58562-33-7 ≥95%
5mg
$268.00 2025-02-27
1PlusChem
1P00EE5K-1mg
4-hydroxyestrone-4-methyl ether
58562-33-7 ≥95%
1mg
$114.00 2025-02-27
TargetMol Chemicals
T9455-500μg
4-hydroxyestrone-4-methyl ether
58562-33-7
500μg
¥ 788 2024-07-20
TRC
M226135-100mg
4-Methoxy Estrone
58562-33-7
100mg
$ 1990.00 2023-04-15

4-Methoxy Estrone 合成方法

4-Methoxy Estrone 関連文献

4-Methoxy Estroneに関する追加情報

4-Methoxy Estrone (CAS No: 58562-33-7)

4-Methoxy Estrone, also known as Estrone 4-methoxy, is a biologically active compound with the CAS registry number 58562-33-7. This compound belongs to the class of steroidal hormones and is a derivative of estrone, one of the primary endogenous estrogens in humans. The presence of the methoxy group at the 4-position of the estrone molecule introduces unique chemical and biological properties, making it a subject of interest in both academic research and pharmaceutical development.

Recent studies have highlighted the potential of 4-Methoxy Estrone in various therapeutic applications, particularly in the field of endocrinology and oncology. Researchers have explored its role in modulating estrogen receptor activity, which is crucial for understanding its effects on cellular proliferation and differentiation. The compound has been shown to exhibit selective estrogen receptor modulator (SERM) activity, making it a promising candidate for treating conditions such as osteoporosis, menopausal symptoms, and certain types of breast cancer.

The chemical structure of 4-Methoxy Estrone consists of a steroid backbone with a hydroxyl group at position 11 and a methoxy group at position 4. This structural arrangement influences its solubility, stability, and bioavailability. Recent advancements in synthetic chemistry have enabled the development of more efficient methods for producing this compound, ensuring its availability for research and potential clinical use.

In terms of biological activity, 4-Methoxy Estrone has been extensively studied for its ability to bind to estrogen receptors (ERs). Unlike traditional estrogens, it demonstrates selective agonistic or antagonistic effects depending on the tissue type and receptor subtype. This selectivity is particularly valuable in designing drugs that target specific pathways without causing systemic estrogenic effects, which is a significant advantage in cancer therapy.

Recent research has also focused on the metabolic pathways of 4-Methoxy Estrone. Studies have revealed that the compound undergoes rapid metabolism in vivo, primarily through hydroxylation and conjugation processes. Understanding these pathways is essential for optimizing drug delivery systems and enhancing the therapeutic index of this compound.

The application of 4-Methoxy Estrone extends beyond human health; it has also been explored in veterinary medicine for treating hormone-related disorders in animals. Its ability to mimic endogenous estrogens makes it a valuable tool in studying hormone-dependent processes across species.

In conclusion, 4-Methoxy Estrone (CAS No: 58562-33-7) is a versatile compound with significant potential in both research and clinical settings. Its unique chemical properties, combined with its selective biological activity, make it a focal point for ongoing investigations into hormone replacement therapy, cancer treatment, and beyond.

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